2-Amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for monitoring and control.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-2-(2-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(2-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-ethoxy-6-methylphenyl)ethan-1-ol
Comparison: Compared to its analogs, 2-Amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(2-methoxy-6-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-4-3-5-9(13-2)10(7)8(11)6-12/h3-5,8,12H,6,11H2,1-2H3 |
InChI Key |
AFMQFALHAYHYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.